molecular formula C15H20N2O2 B018563 N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide CAS No. 679412-75-0

N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide

Cat. No.: B018563
CAS No.: 679412-75-0
M. Wt: 260.33 g/mol
InChI Key: XJSSSDFJRLJGKQ-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • Pentosidine undergoes cross-linking reactions between arginine and lysine.
    • Common reagents include ribose-derived Maillard reaction products.
    • Major products formed are fluorescent cross-links in collagen.
  • Scientific Research Applications

      Chemistry: Studying AGEs and their impact on protein modification.

      Biology: Investigating protein damage and aging-related processes.

      Medicine: Correlating pentosidine with diabetic complications in type 2 diabetes patients.

      Industry: Assessing protein quality and stability in food products.

  • Mechanism of Action

    Comparison with Similar Compounds

    • Pentosidine is unique due to its fluorescence.
    • Similar compounds include other AGEs formed during non-enzymatic browning reactions.

    Properties

    IUPAC Name

    N-(1-cyano-2-phenylmethoxyethyl)pentanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H20N2O2/c1-2-3-9-15(18)17-14(10-16)12-19-11-13-7-5-4-6-8-13/h4-8,14H,2-3,9,11-12H2,1H3,(H,17,18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XJSSSDFJRLJGKQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCC(=O)NC(COCC1=CC=CC=C1)C#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H20N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40467754
    Record name N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40467754
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    260.33 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    679412-75-0
    Record name N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40467754
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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